An In-depth Technical Guide to Glycerol Formal: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Glycerol Formal: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) formal, a versatile and biocompatible solvent, has garnered significant attention in the pharmaceutical and veterinary fields.[1][2] It serves as a valuable excipient, particularly as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[3] This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical methods pertaining to glycerol formal, with a focus on its application in drug development.
Chemical Structure and Isomerism
Glycerol formal is not a single compound but a mixture of two principal isomers: the five-membered ring 4-hydroxymethyl-1,3-dioxolane (the α-isomer) and the six-membered ring 5-hydroxy-1,3-dioxane (the β-isomer). The typical composition is approximately 40% of the α-isomer and 60% of the β-isomer.[4]
Physicochemical Properties
Glycerol formal is a clear, colorless, and nearly odorless viscous liquid. Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Glycerol Formal
| Property | Value | References |
| IUPAC Name | Mixture of 1,3-dioxan-5-ol (B53867) and (1,3-dioxolan-4-yl)methanol | [5] |
| CAS Number | 4740-78-7 (for 1,3-dioxan-5-ol); 5464-28-8 (for 1,3-dioxolan-4-yl)methanol | [5] |
| Molecular Formula | C₄H₈O₃ | [6] |
| Molecular Weight | 104.11 g/mol | [6] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 192-195 °C | [7] |
| Melting Point | < -50 °C | [5] |
| Density | 1.210 - 1.220 g/mL at 20 °C | [5] |
| Refractive Index | 1.445 - 1.455 at 20 °C | [5] |
| Flash Point | 97 °C | [8] |
| Viscosity | 16 mPa·s at 20 °C | [7] |
Table 2: Solubility of Glycerol Formal
| Solvent | Solubility | References |
| Water | Miscible | [1][9] |
| Ethanol (96%) | Miscible | [10] |
| Acetone | Miscible | [1] |
| Chloroform | Soluble | [11] |
| Essential Oils | Miscible | [11] |
| Fatty Oils | Miscible | [11] |
Synthesis and Purification
Glycerol formal is synthesized through the acid-catalyzed reaction of glycerol with formaldehyde (B43269) (or its polymer, paraformaldehyde).
Experimental Protocol: Synthesis of Glycerol Formal
Materials:
-
Glycerol (184 g, 2.0 mol)
-
Paraformaldehyde (60 g, 2.0 mol)
-
Sulfuric acid (concentrated, ~0.5 mL)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycerol and paraformaldehyde.
-
Slowly add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to approximately 100 °C.
-
Maintain this temperature and continue stirring until all the paraformaldehyde has dissolved.
-
Allow the reaction to proceed for an additional 2 hours at 100 °C.
-
Cool the mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of a sodium hydroxide solution until a neutral pH is achieved.
-
Dry the crude product over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting crude glycerol formal can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
5-hydroxy-1,3-dioxane (β-isomer): The spectrum is expected to show signals for the methylene (B1212753) protons of the dioxane ring, the methine proton at the 5-position, and the hydroxyl proton. The chemical shifts are influenced by the electronegative oxygen atoms.
-
4-hydroxymethyl-1,3-dioxolane (α-isomer): This isomer will exhibit signals for the methylene protons of the dioxolane ring, the methine proton at the 4-position, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³C NMR:
-
5-hydroxy-1,3-dioxane (β-isomer): The spectrum will show distinct signals for the acetal (B89532) carbon (O-C-O), the methylene carbons adjacent to the oxygen atoms, and the carbon bearing the hydroxyl group.
-
4-hydroxymethyl-1,3-dioxolane (α-isomer): Key signals will correspond to the acetal carbon, the carbons of the dioxolane ring, and the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of glycerol formal is characterized by the following key absorptions:
-
A broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations in the range of 2850-3000 cm⁻¹.
-
Strong C-O stretching bands, characteristic of the ether linkages in the cyclic acetal structure, typically observed between 1000 and 1200 cm⁻¹.
Analytical Methods
Gas Chromatography (GC)
GC is a suitable method for the analysis and purity assessment of glycerol formal.
Experimental Protocol: GC Analysis of Glycerol Formal
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute.
-
Final temperature: 220 °C, hold for 5 minutes.
-
-
Sample Preparation: Dilute the glycerol formal sample in a suitable solvent such as methanol (B129727) or ethanol.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantification of glycerol formal, particularly in pharmaceutical formulations.
Experimental Protocol: HPLC Analysis of Glycerol Formal
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for the analysis of polar compounds, such as an amino or a diol column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized depending on the column and specific isomers being separated.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the sample containing glycerol formal in the mobile phase.
Applications in Drug Development
Glycerol formal's primary role in drug development is as a non-aqueous solvent for parenteral (injectable), oral, and topical formulations.[12] Its ability to dissolve a wide range of APIs, coupled with its low toxicity and biocompatibility, makes it an attractive choice for challenging formulations.[13]
Workflow for Parenteral Formulation Development using Glycerol Formal
Glycerol formal is particularly valuable in veterinary medicine for the formulation of injectable solutions of antiparasitic agents like ivermectin and moxidectin.[12] Its use allows for the administration of a concentrated dose in a small volume, improving animal compliance and therapeutic efficacy.
Conclusion
Glycerol formal is a well-characterized and versatile excipient with a favorable safety profile. Its unique properties as a solvent make it an invaluable tool for formulation scientists and drug development professionals, particularly in overcoming the challenges associated with poorly water-soluble drugs. This guide provides a foundational understanding of its chemical and physical characteristics, synthesis, and analytical methodologies, which are essential for its effective application in the development of safe and effective pharmaceutical products.
References
- 1. Glycerol Formal 99% CAS 4740-78-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV) | OIV [oiv.int]
- 3. researchgate.net [researchgate.net]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. lambiotte.com [lambiotte.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Glycerol formal, 99+%, mixture of isomers, stabilized 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 8. Glycerol formal CAS#: 4740-78-7 [m.chemicalbook.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Glycerol Formal - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Glycerol Formal Stabilized - McGean [mcgean.com]
- 13. nbinno.com [nbinno.com]
